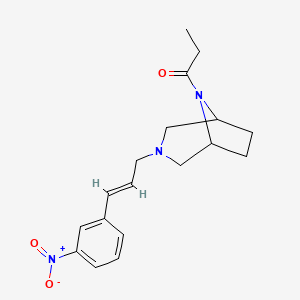
3-(m-Nitrocinnamyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[32This compound features a nitrophenyl group, a propenyl chain, and a diazabicyclo octane ring, making it a subject of interest in synthetic chemistry and pharmacology .
Méthodes De Préparation
The synthesis of 1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl propenyl intermediate, followed by its coupling with the diazabicyclo octane moiety under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the diazabicyclo octane ring can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other nitrophenyl derivatives and diazabicyclo octane analogs. Compared to these compounds, 1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 1-Propanone,1-[3-[3-(4-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- and 1-Propanone,1-[3-[3-(3-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]oct-8-yl]- .
Propriétés
Numéro CAS |
63990-46-5 |
|---|---|
Formule moléculaire |
C18H23N3O3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-[3-[(E)-3-(3-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O3/c1-2-18(22)20-16-8-9-17(20)13-19(12-16)10-4-6-14-5-3-7-15(11-14)21(23)24/h3-7,11,16-17H,2,8-10,12-13H2,1H3/b6-4+ |
Clé InChI |
WPKXQUCVSYGYFP-GQCTYLIASA-N |
SMILES isomérique |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


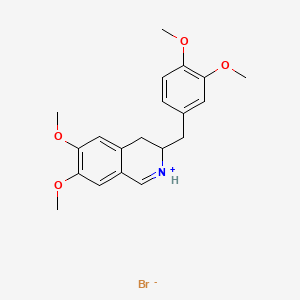
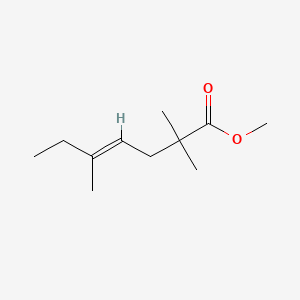
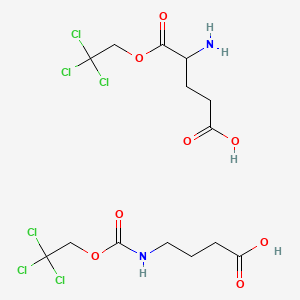

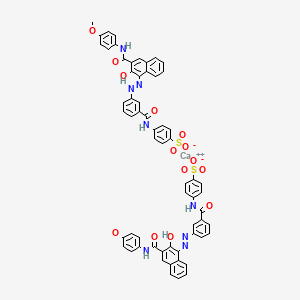
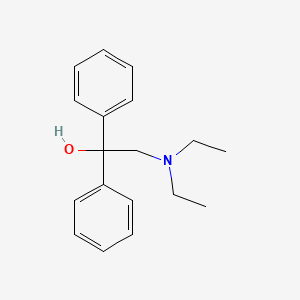
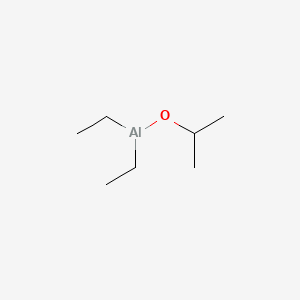
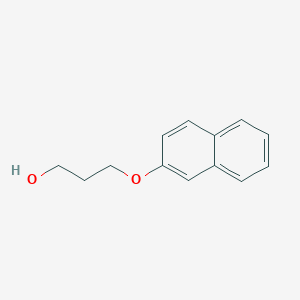
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
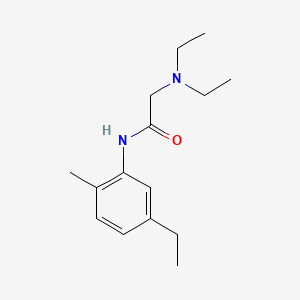
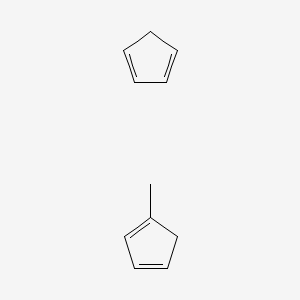
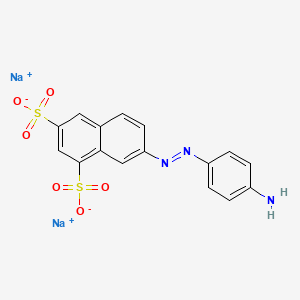
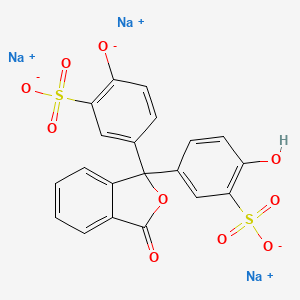
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
